molecular formula C20H24N2O2 B13739756 N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide CAS No. 102552-61-4

N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide

Katalognummer: B13739756
CAS-Nummer: 102552-61-4
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: IYIGGPHOIJSAEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide: is a chemical compound with the molecular formula C20H24N2O2 and a molecular weight of 324.417 g/mol. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with diethylamine and ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a temperature of around 0-5°C and using an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Wirkmechanismus

The mechanism of action of N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-methylphenyl)-N-(2-oxoethyl)benzamide
  • N-(2-methylphenyl)-N-(2-oxoethyl)-N-(2-methylphenyl)benzamide
  • N-(2-methylphenyl)-N-(2-oxoethyl)-N-(2-ethylphenyl)benzamide

Uniqueness

N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its diethylamino group enhances its solubility and reactivity, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

102552-61-4

Molekularformel

C20H24N2O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

N-[2-(diethylamino)-2-oxoethyl]-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C20H24N2O2/c1-4-21(5-2)19(23)15-22(18-14-10-9-11-16(18)3)20(24)17-12-7-6-8-13-17/h6-14H,4-5,15H2,1-3H3

InChI-Schlüssel

IYIGGPHOIJSAEN-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)CN(C1=CC=CC=C1C)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.